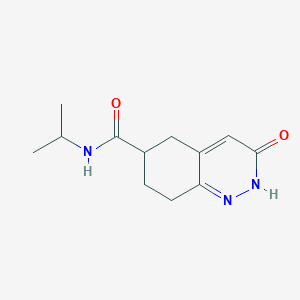
(2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of (S)-epichlorohydrin with a suitable amine, followed by cyclization and methoxylation steps . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps like chiral resolution, purification, and crystallization to obtain the final product in its hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral catalysis .
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding due to its specific stereochemistry. It serves as a model compound for understanding chiral recognition and binding mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents with specific biological activities .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mécanisme D'action
The mechanism of action of (2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may act by inhibiting or activating specific pathways, depending on the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4S)-4-Hydroxy-2-methylpiperidine hydrochloride
- (2S,4S)-4-Methoxy-2-pyrrolidinylmethanol hydrochloride
- (2S,4S)-4-Mercaptopyrrolidine-2-carboxamido benzoic acid hydrochloride
Uniqueness
(2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride is unique due to its specific methoxy group at the 4-position and its methyl group at the 2-position. These functional groups, combined with its stereochemistry, contribute to its distinct reactivity and interactions compared to other similar compounds .
Propriétés
Formule moléculaire |
C7H16ClNO |
|---|---|
Poids moléculaire |
165.66 g/mol |
Nom IUPAC |
(2S,4S)-4-methoxy-2-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-5-7(9-2)3-4-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |
Clé InChI |
KMVHXBYZLIKKMN-LEUCUCNGSA-N |
SMILES isomérique |
C[C@H]1C[C@H](CCN1)OC.Cl |
SMILES canonique |
CC1CC(CCN1)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





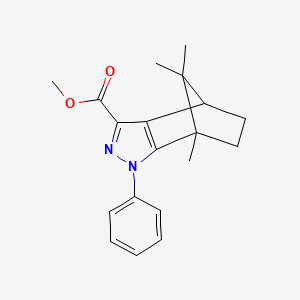

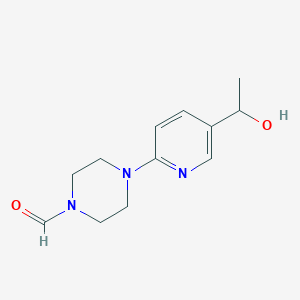
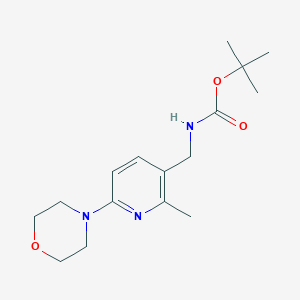

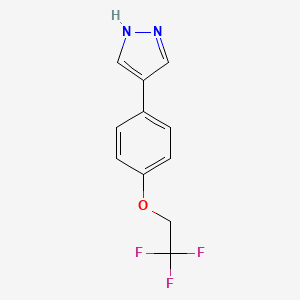
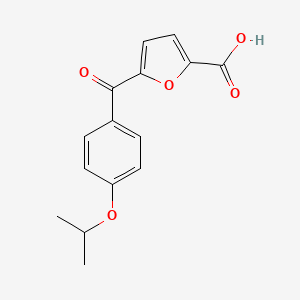
![Methyl 4-cyclopropyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11792203.png)
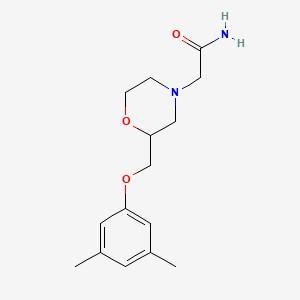
![2-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11792210.png)
